3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20F2N6O2S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Cancer Agents: The compound’s unique structure makes it a potential candidate for cancer therapy. Researchers have explored its inhibitory effects on specific cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies suggest that it may interfere with key cellular pathways involved in tumor growth and metastasis .
Kinase Inhibitors: Given its pyrazolo[3,4-d]pyrimidine scaffold, this compound has been investigated as a kinase inhibitor. Kinases play crucial roles in cell signaling, and their dysregulation is associated with various diseases, including cancer. By targeting specific kinases, this compound could potentially modulate cellular processes and serve as a lead compound for drug development .
Chemical Biology
Protein-Protein Interaction Modulators: Researchers have explored the compound’s ability to disrupt protein-protein interactions (PPIs). PPIs are essential for cellular functions, and their dysregulation contributes to disease states. By selectively inhibiting specific PPIs, this compound could provide insights into novel therapeutic strategies .
Materials Science
Liquid Crystalline Compounds: The compound’s fluorinated benzamide core has been utilized in the synthesis of novel liquid crystalline materials. These materials exhibit unique optical and mechanical properties, making them valuable for display technologies, sensors, and other applications .
Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions: Researchers have employed this compound in palladium-catalyzed cross-coupling reactions. For instance, it has been used to synthesize o-phenylphenols, which act as potent leukotriene B4 receptor agonists. Such synthetic methodologies contribute to the development of diverse organic compounds .
Other Applications
Leukotriene Receptor Agonists: The compound’s structural features suggest potential activity as a leukotriene receptor agonist. Leukotrienes are lipid mediators involved in inflammation and immune responses. Investigating its effects on leukotriene receptors could reveal novel therapeutic avenues .
Liquid Crystal Displays (LCDs): Given its liquid crystalline properties, this compound might find applications in LCD technology. Its ability to align and modulate light could enhance display performance .
properties
IUPAC Name |
3,4-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-6-8-29-9-7-26)13-11-23-27(17(13)25-19)5-4-22-18(28)12-2-3-14(20)15(21)10-12/h2-3,10-11H,4-9H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFFIMPOUKMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide |
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